[1-(trifluoromethyl)-1H-imidazol-4-yl]methanol
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Overview
Description
[1-(trifluoromethyl)-1H-imidazol-4-yl]methanol: is a compound that features a trifluoromethyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of imidazole derivatives with trifluoromethylating agents under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[1-(trifluoromethyl)-1H-imidazol-4-yl]methanol: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of new compounds with different functional groups.
Scientific Research Applications
[1-(trifluoromethyl)-1H-imidazol-4-yl]methanol: has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [1-(trifluoromethyl)-1H-imidazol-4-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more effective modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
[1-(trifluoromethyl)-1H-imidazol-4-yl]methanol: can be compared with other similar compounds, such as:
Trifluoromethyl ketones: These compounds also contain a trifluoromethyl group and are used in various chemical and biological applications.
Imidazole derivatives: Other imidazole-based compounds may have different substituents, leading to variations in their chemical and biological properties.
The uniqueness of This compound
Properties
Molecular Formula |
C5H5F3N2O |
---|---|
Molecular Weight |
166.10 g/mol |
IUPAC Name |
[1-(trifluoromethyl)imidazol-4-yl]methanol |
InChI |
InChI=1S/C5H5F3N2O/c6-5(7,8)10-1-4(2-11)9-3-10/h1,3,11H,2H2 |
InChI Key |
MUNHBPDKSUPGSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN1C(F)(F)F)CO |
Origin of Product |
United States |
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